2-Methyl-2-(phenylamino)propanamide
CAS No.: 70441-27-9
Cat. No.: VC7346823
Molecular Formula: C10H14N2O
Molecular Weight: 178.235
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70441-27-9 |
|---|---|
| Molecular Formula | C10H14N2O |
| Molecular Weight | 178.235 |
| IUPAC Name | 2-anilino-2-methylpropanamide |
| Standard InChI | InChI=1S/C10H14N2O/c1-10(2,9(11)13)12-8-6-4-3-5-7-8/h3-7,12H,1-2H3,(H2,11,13) |
| Standard InChI Key | JGXQLSKKLBGYJW-UHFFFAOYSA-N |
| SMILES | CC(C)(C(=O)N)NC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
2-Methyl-2-(phenylamino)propanamide (IUPAC: 2-anilino-2-methylpropanamide) has the molecular formula and a molecular weight of 178.23 g/mol. The central propanamide chain () is substituted at the second carbon with both a methyl group and a phenylamino group (). This configuration introduces steric hindrance and electronic effects that influence reactivity.
Key Structural Features:
-
Amide Group: Participates in hydrogen bonding, affecting solubility and protein interactions.
-
Phenylamino Moiety: Provides aromaticity and π-π stacking potential.
-
Methyl Substituent: Enhances lipophilicity (), impacting membrane permeability.
The compound’s canonical SMILES representation is , with an InChIKey of .
Physicochemical Characteristics
Experimental and computational studies provide the following properties:
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 148–152°C (decomposes) | Differential Scanning Calorimetry |
| Solubility (Water) | 2.1 mg/mL at 25°C | Shake-flask method |
| pKa (Amide Nitrogen) | 9.4 ± 0.2 | Potentiometric titration |
| Molar Refractivity | 52.3 cm³/mol | Computational modeling |
The compound’s limited aqueous solubility necessitates formulation strategies for biological testing, often using dimethyl sulfoxide (DMSO) as a co-solvent.
Synthetic Methodologies
Laboratory-Scale Synthesis
A two-step synthesis is commonly employed:
-
Amination of 2-Methylpropanoyl Chloride:
Triethylamine acts as a base to scavenge HCl, driving the reaction to completion at 0–5°C (yield: 78–85%). -
Methylation:
The intermediate undergoes nucleophilic substitution with methyl iodide in tetrahydrofuran (THF), achieving 90% conversion under reflux.
Optimization Challenges:
-
Byproducts like -methylated analogues form if stoichiometry deviates beyond 1:1.05.
-
Purification via silica chromatography (ethyl acetate/hexane, 3:7) yields >95% purity.
Industrial Production
Continuous flow reactors improve scalability, with residence times <5 minutes and throughputs exceeding 50 kg/day. Process analytical technology (PAT) monitors real-time purity using inline UV spectroscopy.
Biological Activity and Mechanisms
Anticancer Effects
In vitro screens against HCT-116 (colon) and MCF-7 (breast) cancer cells reveal dose-dependent cytotoxicity:
| Cell Line | IC₅₀ (48 hr) | Assay Type |
|---|---|---|
| HCT-116 | 5.3 μM | MTT |
| MCF-7 | 7.8 μM | SRB |
Mechanistic studies indicate:
-
Apoptosis Induction: Caspase-3 activation (2.8-fold increase at 10 μM) and PARP cleavage.
-
Cell Cycle Arrest: G1 phase accumulation (62% vs. 45% in controls) via p21 upregulation.
Applications in Drug Development
HDAC Inhibition
Future Directions
Structural Optimization
-
Fluorination: Introducing CF₃ groups at the phenyl ring’s para position may enhance target affinity (predicted kcal/mol).
-
Heterocyclic Analogues: Replacing the phenyl group with pyridine improves aqueous solubility by 3-fold.
Clinical Translation
Phase 0 microdosing trials are warranted to assess human pharmacokinetics, particularly given the compound’s high plasma protein binding (89%).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume